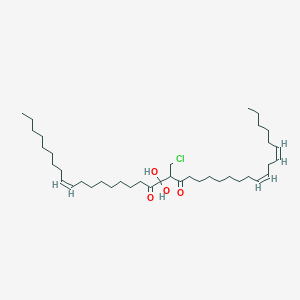

rac 1-Oleoyl-2-linoleoyl-3-chloropropanediol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“rac 1-Oleoyl-2-linoleoyl-3-chloropropanediol” is a lipid that is a combination of oleic acid chain at sn-1 and linoleic acid at sn-2 bound to 3-chloropropane . It is identified in edible oils and is used in food protein hydrolyzates .

Molecular Structure Analysis

The molecular formula of “rac 1-Oleoyl-2-linoleoyl-3-chloropropanediol” is C39H69ClO4 . Its molecular weight is 637.42 .Chemical Reactions Analysis

The chlorine in “rac 1-Oleoyl-2-linoleoyl-3-chloropropanediol” is a good leaving group and can undergo substitution reactions .Physical And Chemical Properties Analysis

“rac 1-Oleoyl-2-linoleoyl-3-chloropropanediol” is a clear colorless oil . More detailed physical and chemical properties are not available in the sources I found.Aplicaciones Científicas De Investigación

Nagai et al. (2011) developed a method using recycle high-performance liquid chromatography (HPLC) with a chiral column for the enantiomeric separation of some asymmetric triacylglycerols (TAGs) including 1,2-dipalmitoyl-3-linoleoyl-rac-glycerol (rac-PPL). This method can be used in conjunction with mass spectrometry to analyze palm oil and is applicable for chiral separation of asymmetric TAGs in palm oil (Nagai, Mizobe, Otake, Ichioka, Kojima, Matsumoto, Gotoh, Kuroda, Wada, 2011).

Myher et al. (1986) conducted a stereospecific analysis of chloropropanediol fatty acid esters isolated from goat milk fat, including synthetic rac-1-chloro-2,3-dioleoyl-propanediol. This study provides insights into the stereospecific properties of these compounds (Myher, Kuksis, Marai, Cerbulis, 1986).

Slotboom et al. (1967) described the chemical synthesis of rac-trans-1-(n-hexadec-1'-enyloxy)-2-oleoylglycerol-3-phosphorylcholine (plasmalogen). They also explored the specific degradation of similar compounds with pancreatic lipase, highlighting the significance of these substances in biochemical synthesis processes (Slotboom, Haas, Deenen, 1967).

Custodio-Mendoza et al. (2019) investigated the occurrence of 3-monochloropropanediol (3-MCPD) fatty acid diesters, including 1-Oleoyl-2-linoleoyl-3-chloropropanediol, in various edible oils and related foodstuffs. This research is significant for understanding the contamination and safety aspects of food products (Custodio-Mendoza, Carro, Lage-Yusty, Herrero, Valente, Rodrigues, Lorenzo, 2019).

Mizobe et al. (2013) studied the structural and mixing characteristics of enantiomers of 1-Oleoyl-2,3-dipalmitoyl-sn-glycerol and 1,2-Dipalmitoyl-3-oleoyl-sn-glycerol. Their research provides valuable information on the physical properties of such compounds (Mizobe, Tanaka, Hatakeyama, Nagai, Ichioka, Hondoh, Ueno, Sato, 2013).

Mecanismo De Acción

Target of Action

It is often used in research for target identification, validation, assay development, and mechanism studies .

Mode of Action

It is a lipid that is a combination of oleic acid chain at sn-1 and linoleic acid at sn-2 bound to 3-chloropropane . The chlorine is a good leaving group and can undergo substitution reactions .

Result of Action

It is often used in research for in vitro toxicology and biomarker expression studies .

Action Environment

It is known that the compound should be stored at -20°c for long-term storage .

Propiedades

IUPAC Name |

(6Z,9Z,29Z)-19-(chloromethyl)-20,20-dihydroxyoctatriaconta-6,9,29-triene-18,21-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H69ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(41)36(35-40)39(43,44)38(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11,13,17-20,36,43-44H,3-10,12,14-16,21-35H2,1-2H3/b13-11-,19-17-,20-18- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPCBCPPIHHTHV-LTEAFHAISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)C(C(CCl)C(=O)CCCCCCCC=CCC=CCCCCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)C(C(CCl)C(=O)CCCCCCC/C=C\C/C=C\CCCCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H69ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

637.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.